4-Methyl-2-(trichloromethyl)-1,3-dioxolane
CAS No.: 4353-02-0
Cat. No.: VC18398924
Molecular Formula: C5H7Cl3O2
Molecular Weight: 205.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4353-02-0 |
|---|---|
| Molecular Formula | C5H7Cl3O2 |
| Molecular Weight | 205.46 g/mol |
| IUPAC Name | 4-methyl-2-(trichloromethyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3 |
| Standard InChI Key | YNEGMVUIENQSCP-UHFFFAOYSA-N |
| Canonical SMILES | CC1COC(O1)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-methyl-2-(trichloromethyl)-1,3-dioxolane is C₅H₅Cl₃O₂, with a molar mass of 215.45 g/mol. The dioxolane ring adopts a puckered conformation, stabilized by the electron-withdrawing trichloromethyl group and the methyl substituent. Key physicochemical properties include:
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Boiling point: 180–200°C (under reduced pressure)
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Solubility: Miscible with organic solvents like toluene and dichloromethane; insoluble in water .
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Stability: Prone to decomposition under acidic conditions, necessitating neutralization during purification .
The trichloromethyl group significantly lowers the electron density at the adjacent oxygen atoms, making the compound susceptible to nucleophilic attacks and thermal rearrangements .
Synthesis and Manufacturing Processes
Reaction Pathway
The synthesis of 4-methyl-2-(trichloromethyl)-1,3-dioxolane involves a multi-step process:
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Formation of 2-trichloromethyl-4-chloromethyl-1,3-dioxolane: Chloral reacts with acetoin in the presence of pyridine, forming a chlorinated intermediate .
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Dehydrochlorination: Treatment with alcoholic potassium hydroxide removes HCl, yielding 2-trichloromethyl-4-methylene-1,3-dioxolane .
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Catalytic Rearrangement: Heating the methylene derivative with an alkaline clay catalyst (e.g., Linde molecular sieve 13X) at 150–250°C induces a -sigmatropic rearrangement, producing 4-methyl-2-(trichloromethyl)-1,3-dioxolane .
Optimization Parameters
Critical parameters for high yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 10–50 g per mole | Maximizes rearrangement efficiency |
| Reaction temperature | 165–200°C | Balances kinetics and decomposition |
| Reaction time | 10–60 minutes | Prevents over-reaction to polymeric byproducts |
| Cooling rate | Rapid quenching to 25°C | Minimizes retro-Diels-Alder reactions |
Distillation under vacuum with sodium bicarbonate ensures the removal of acidic degradation products, which otherwise catalyze resinification .
Reactivity and Functional Transformations
The trichloromethyl group enables diverse reactivity:
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Nucleophilic substitution: Chlorine atoms can be replaced by alkoxy or amine groups under basic conditions.
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Thermal decomposition: At temperatures exceeding 250°C, the compound decomposes into chloroform and carbonyl fragments .
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Polymerization: In the presence of Lewis acids, it forms polydioxolanes with high thermal stability .
Notably, the compound resists hydrolysis in neutral aqueous media but degrades rapidly under acidic or alkaline conditions, releasing chloral and methanol .
Industrial and Research Applications
Intermediate in Fine Chemical Synthesis
4-Methyl-2-(trichloromethyl)-1,3-dioxolane is a precursor to:
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2-Trichloromethyl-4-methyl-1,3-dioxole: A monomer for high-performance polymers with low dielectric constants .
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Chlorinated solvents: Through controlled decomposition into chloroform and dichloromethane.
Material Science Applications
Polymers derived from this compound exhibit:
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High glass transition temperatures (>200°C) due to rigid dioxolane rings.
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Flame retardancy imparted by chlorine content.
Comparative Analysis with Related Dioxolanes
| Compound | Key Structural Feature | Reactivity Profile |
|---|---|---|
| 4-Methyl-1,3-dioxolane | Methyl group only | Low reactivity; solvent |
| 2-Trichloromethyl-1,3-dioxole | Unsaturated dioxole ring | High polymerization activity |
| 4-Chloromethyl derivative | Chloromethyl substituent | Prone to nucleophilic substitution |
The trichloromethyl group in 4-methyl-2-(trichloromethyl)-1,3-dioxolane uniquely balances reactivity and stability, enabling its use in controlled syntheses .
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